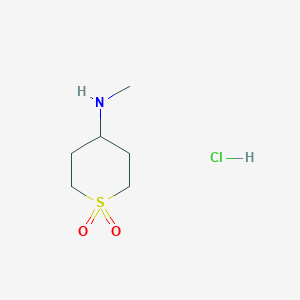
1-ethenylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Ethenylcyclobutane-1-carboxylic acid is a carboxylic acid with the molecular formula C7H10O2 and a molecular weight of 126.15 . It is used in research .
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as this compound, has seen significant development in recent years . Techniques such as the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates have been used to yield various substituted aryl cyclopropanes and cyclobutanes . Other methods include copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C7H10O2 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Carboxylic acids like this compound can undergo a variety of reactions . They can form ionic salts when they react with bases . They can also undergo substitution of the hydroxyl hydrogen .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a melting point of 45-46 degrees Celsius .Wirkmechanismus
While the specific mechanism of action for 1-ethenylcyclobutane-1-carboxylic acid is not mentioned in the search results, carboxylic acids in general are known to play crucial roles in various physiological processes. For instance, they are involved in the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethenylcyclobutane-1-carboxylic acid involves the addition of an ethenyl group to cyclobutane-1-carboxylic acid.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Ethylene", "Sulfuric acid", "Sodium hydroxide", "Diethyl ether", "Ice" ], "Reaction": [ "Step 1: Dissolve cyclobutane-1-carboxylic acid in diethyl ether and cool the solution in an ice bath.", "Step 2: Slowly add sulfuric acid to the solution while stirring.", "Step 3: Add ethylene gas to the solution and stir for several hours.", "Step 4: Neutralize the solution with sodium hydroxide and extract the product with diethyl ether.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-ethenylcyclobutane-1-carboxylic acid." ] } | |
CAS-Nummer |
1081560-06-6 |
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



